5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives. This method uses an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. The reaction occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Radical Reactions: Functionalization via radical reactions is a notable method for modifying the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of certain enzymes and proteins involved in disease pathways. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethyl group.
5-Methylimidazo[1,2-a]pyridine-2-carbonitrile: A similar compound with a methyl group instead of a trifluoromethyl group.
5-Chloroimidazo[1,2-a]pyridine-2-carbonitrile: A derivative with a chloro group.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H4F3N3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-6(4-13)5-15(7)8/h1-3,5H |
InChI Key |
TYJNIFIOUUHHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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